AS-605240, specifically its potassium salt form, is a potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a member of the phosphatidylinositol 3-kinase family. This compound has garnered attention for its selective action against PI3Kγ, exhibiting an IC50 value of approximately 8 nM, which indicates its high potency in inhibiting this enzyme. AS-605240 is primarily classified as an anti-inflammatory agent due to its ability to modulate immune responses and alleviate various inflammatory conditions, including autoimmune diseases and certain types of cancer .
The development of AS-605240 originated from research focused on creating selective inhibitors for PI3K isoforms. The compound was synthesized as part of a broader investigation into thiazolidinedione derivatives, which are known for their varied biological activities. The potassium salt form enhances the solubility and bioavailability of AS-605240, making it suitable for oral administration .
AS-605240 is classified under the following categories:
The synthesis of AS-605240 (potassium salt) follows established protocols that emphasize purity and structural integrity. According to patent WO 2004007491, the synthesis involves several key steps:
The identity and purity of the synthesized compound are confirmed through analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry .
AS-605240 is characterized by a unique molecular structure that includes a thiazolidine core and a quinoxaline moiety. The structural formula can be represented as follows:
AS-605240 primarily functions through competitive inhibition of PI3Kγ, impacting various downstream signaling pathways involved in cell proliferation and survival. Its mechanism can be summarized as follows:
The mechanism by which AS-605240 exerts its effects involves several steps:
This mechanism is particularly relevant in conditions characterized by excessive inflammation or abnormal immune responses .
Relevant analytical data confirm that AS-605240 maintains its integrity under physiological conditions, making it suitable for various experimental applications .
AS-605240 has several scientific applications primarily due to its role as a selective inhibitor of PI3Kγ:
AS-605240 potassium salt is a crystalline organic compound with the systematic chemical name 5-(6-quinoxalinylmethylene)-2,4-thiazolidinedione potassium salt. Its molecular formula is C₁₂H₆KN₃O₂S, reflecting the incorporation of a potassium ion (K⁺) into the parent structure. The potassium salt form has a molecular weight of 295.36 g/mol (or 295.4 g/mol, accounting for measurement variations), which is 38.09 g/mol higher than the free base form due to the replacement of a hydrogen ion with potassium [2] [5] [6]. This ionic modification critically alters the compound's physicochemical behavior, enhancing its suitability for biological applications.
Table 1: Molecular Characteristics of AS-605240 Potassium Salt
Property | Value |
---|---|
Molecular Formula | C₁₂H₆KN₃O₂S |
Molecular Weight | 295.36 g/mol |
CAS Number (Potassium Salt) | 648450-29-7 (free base) |
Canonical SMILES | O=C([N-]C/1=O)SC1=C/C2=CC3=C(N=CC=N3)C=C2.[K⁺] |
The compound presents as a crystalline solid with variable coloration reported across sources, ranging from faint red to orange or dark brown, likely due to batch-specific impurities or hydration states [7] [8]. Its most significant property is high water solubility, a direct consequence of the ionic character imparted by the potassium counterion. This contrasts sharply with the free base, which exhibits negligible water solubility. The salt form dissolves readily in aqueous solutions at concentrations ≥1 mg/mL, facilitating in vitro and in vivo studies without organic co-solvents [3] [5] [9]. In polar aprotic solvents like dimethyl sulfoxide (DMSO), solubility reaches ~1.55–3.88 mM, though moisture absorption can reduce effective solubility over time [8] [9]. The crystalline lattice contributes to stability, with recommended storage at 2–8°C (short-term) or –20°C (long-term) under desiccated conditions to prevent hydration or decomposition [7] [10].
The free base of AS-605240 (CAS 648450-29-7) has the molecular formula C₁₂H₇N₃O₂S and a lower molecular weight of 257.27 g/mol [3] [7]. Its key limitation is poor aqueous solubility, restricting biological utility. The potassium salt formation involves deprotonation of the thiazolidinedione ring’s N–H group, generating a stabilized enolate anion that pairs with K⁺. This modification eliminates the strong intramolecular hydrogen bonding in the free base that hinders water interaction, thereby dramatically enhancing hydrophilicity [2] [3] [9].
Table 2: Comparison of Free Base and Potassium Salt Forms
Property | Free Base (C₁₂H₇N₃O₂S) | Potassium Salt (C₁₂H₆KN₃O₂S) |
---|---|---|
Molecular Weight | 257.27 g/mol | 295.36 g/mol |
Aqueous Solubility | Insoluble | ≥1 mg/mL (soluble) |
Primary Use | Research reference | In vitro/in vivo studies |
Storage Stability | Stable but insoluble | Hygroscopic; requires desiccation |
The synthesis of AS-605240 potassium salt begins with the preparation of the free base 5-(6-quinoxalinylmethylene)-2,4-thiazolidinedione via Knoevenagel condensation between 6-formylquinoxaline and 2,4-thiazolidinedione. The critical salt-forming step involves reacting the free base with a stoichiometric equivalent of potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) in a polar solvent like ethanol or water [3] [5]. This reaction replaces the acidic proton at N3 of the thiazolidinedione ring with K⁺, converting the molecule into a water-soluble ionic salt. The potassium salt form directly addresses the bioavailability limitations of the free base by enabling rapid dissolution in biological matrices—a prerequisite for reliable cellular uptake and in vivo absorption [5] [9].
The optimization of this process focuses on:
Table 3: Solubility Profile of AS-605240 Potassium Salt
Solvent | Solubility | Notes |
---|---|---|
Water | ≥1 mg/mL (clear solution) | Optimal for biological assays |
DMSO | 1.55–3.88 mM | Moisture-sensitive; use fresh |
Ethanol | Insoluble | Limited utility |
0.5M NaOH | ~3.02 mg/mL | Alkaline stability maintained |
The salt formation directly enables in vivo efficacy studies by permitting oral administration—demonstrated by its activity in arthritis and peritonitis models at 9.1–50 mg/kg doses [5] [9]. Without this modification, the free base’s insolubility would necessitate problematic formulation strategies (e.g., surfactants or organic solvents), confounding pharmacological interpretation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7